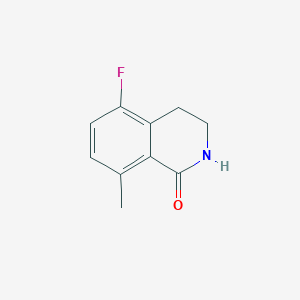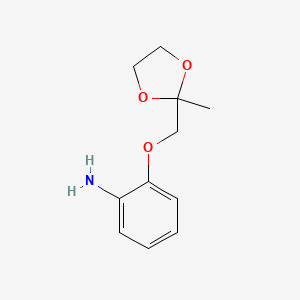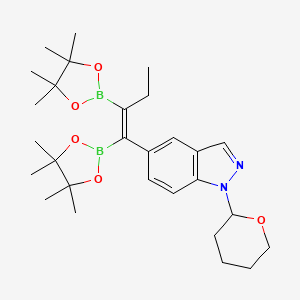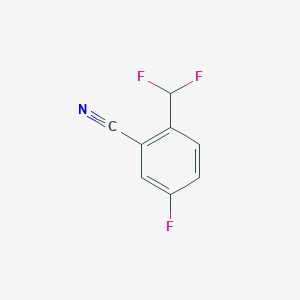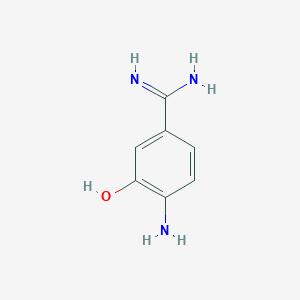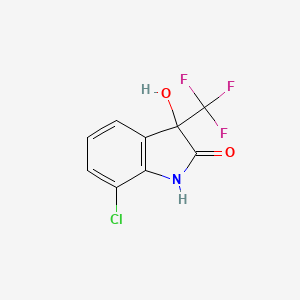![molecular formula C12H13BrN4O2 B12953473 (3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)
(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone is a heterocyclic organic molecule that features a pyrazolo[4,3-c]pyridine core substituted with a bromine atom at the 3-position and a methanone group linked to a 1,4-oxazepane ring
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromo-1H-pyrazolo[4,3-c]pyridine and 1,4-oxazepane.
Formation of the Methanone Linkage: The key step involves the formation of the methanone linkage between the pyrazolo[4,3-c]pyridine and the 1,4-oxazepane. This can be achieved through a nucleophilic substitution reaction where the 1,4-oxazepane is reacted with a suitable electrophile derived from the pyrazolo[4,3-c]pyridine.
Reaction Conditions: Typical conditions might include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The methanone group can participate in oxidation and reduction reactions, potentially altering the electronic properties of the molecule.
Cyclization Reactions: The presence of the 1,4-oxazepane ring opens up possibilities for cyclization reactions, which can lead to the formation of more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazolo[4,3-c]pyridines, while oxidation and reduction can modify the methanone group to form alcohols or carboxylic acids.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the pyrazolo[4,3-c]pyridine core, which is found in various pharmaceutical agents, indicates possible applications in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of functional materials.
作用機序
The mechanism of action of (3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazolo[4,3-c]pyridine core could engage in hydrogen bonding, π-π stacking, or hydrophobic interactions with target proteins, influencing their function and signaling pathways.
類似化合物との比較
Similar Compounds
3-Bromo-1H-pyrazolo[3,4-b]pyridine: Another brominated pyrazolopyridine with a different ring fusion pattern.
1H-Pyrazolo[3,4-b]pyridine: Lacks the bromine substitution but shares the pyrazolopyridine core.
6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine: Contains both bromine and iodine substitutions, offering different reactivity.
Uniqueness
The uniqueness of (3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone lies in its combination of a brominated pyrazolopyridine core with a 1,4-oxazepane ring. This structural motif is not commonly found in other compounds, providing distinct chemical and biological properties that can be leveraged in various applications.
特性
分子式 |
C12H13BrN4O2 |
|---|---|
分子量 |
325.16 g/mol |
IUPAC名 |
(3-bromo-2H-pyrazolo[4,3-c]pyridin-6-yl)-(1,4-oxazepan-4-yl)methanone |
InChI |
InChI=1S/C12H13BrN4O2/c13-11-8-7-14-10(6-9(8)15-16-11)12(18)17-2-1-4-19-5-3-17/h6-7H,1-5H2,(H,15,16) |
InChIキー |
OUIBWPUXOLLYGB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCOC1)C(=O)C2=CC3=NNC(=C3C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


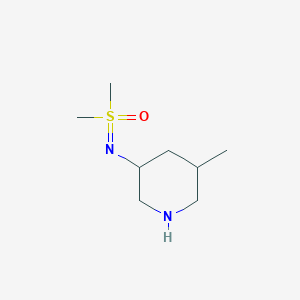
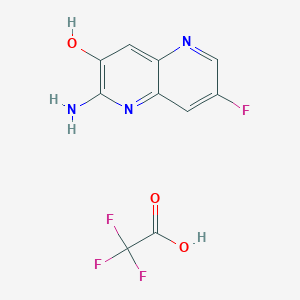
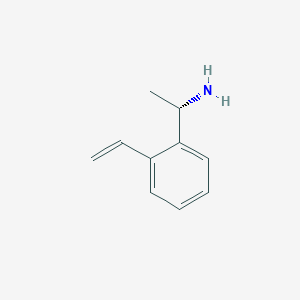
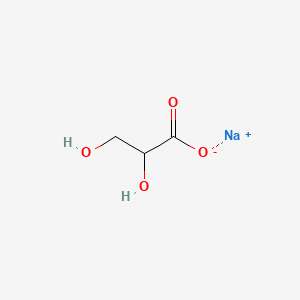
![N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12953423.png)
